molecular formula C22H17N3O B11953829 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

Cat. No.: B11953829
M. Wt: 339.4 g/mol
InChI Key: OWSWQDITHMJVEV-UHFFFAOYSA-N
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Description

1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a pyrrolo[2,1-a]isoquinoline core with a cyano group and a carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Cyanating Agents: Acyl cyanide.

    Acylating Agents: Various acyl chlorides or anhydrides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C22H17N3O/c1-15(16-7-3-2-4-8-16)24-22(26)20-13-18(14-23)21-19-10-6-5-9-17(19)11-12-25(20)21/h2-13,15H,1H3,(H,24,26)

InChI Key

OWSWQDITHMJVEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N

Origin of Product

United States

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